1-(3,3,3-Trifluoropropyl)piperidine-3-carboxylic acid
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Overview
Description
1-(3,3,3-Trifluoropropyl)piperidine-3-carboxylic acid is a fluorinated organic compound that belongs to the piperidine family. This compound is characterized by the presence of a trifluoropropyl group attached to the piperidine ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3,3-Trifluoropropyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with trifluoropropylating agents. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with 3,3,3-trifluoropropyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,3,3-Trifluoropropyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the trifluoropropyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-(3,3,3-Trifluoropropyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3,3,3-Trifluoropropyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(3,3,3-Trifluoropropyl)piperidine-4-carboxylic acid
- 1-(3,3,3-Trifluoropropyl)piperidine-2-carboxylic acid
Comparison:
- Structural Differences: The position of the carboxylic acid group on the piperidine ring can significantly influence the compound’s reactivity and biological activity.
- Chemical Properties: The trifluoropropyl group imparts unique properties such as increased lipophilicity and metabolic stability compared to non-fluorinated analogs.
- Biological Activity: The presence and position of the trifluoropropyl group can affect the compound’s interaction with biological targets, leading to differences in efficacy and selectivity.
Properties
Molecular Formula |
C9H14F3NO2 |
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Molecular Weight |
225.21 g/mol |
IUPAC Name |
1-(3,3,3-trifluoropropyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C9H14F3NO2/c10-9(11,12)3-5-13-4-1-2-7(6-13)8(14)15/h7H,1-6H2,(H,14,15) |
InChI Key |
KIFFFKSYUSFBHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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